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Abstract: The stability of pH is a critical parameter in biological research, directly impacting the

structure, function, and activity of macromolecules. Before the 1960s, researchers were limited

to a small selection of buffers that were often toxic or reactive within biological systems.[1] This

guide explores the class of zwitterionic buffers developed by Dr. Norman E. Good and his

colleagues, which revolutionized biochemical and biological research by providing stable and

inert pH control in the physiologically relevant range.[2][3] We will delve into the fundamental

criteria for selecting these buffers, present their physicochemical properties in a comparative

format, provide detailed experimental protocols for their application, and visualize key selection

and experimental workflows.

The Genesis of "Good's Buffers": The Criteria for an
Ideal Biological Buffer
In 1966, Norman Good and his colleagues established a set of criteria for ideal biological

buffers to address the shortcomings of then-available options like phosphate and Tris buffers,

which could precipitate essential metal ions or penetrate cell membranes.[1][4] Good's buffers

were specifically designed to be highly soluble, minimally interactive, and stable under

experimental conditions.[3][4]

The key criteria set forth by Good are:[1][2][5]

pKa Value: The buffer's pKa should be between 6.0 and 8.0, the pH range where most

biological reactions occur.[1][2][6] This ensures maximum buffering capacity at a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b011074?utm_src=pdf-interest
https://bitesizebio.com/11226/what-makes-a-good-laboratory-buffer/
https://en.wikipedia.org/wiki/Good%27s_buffers
https://www.bostonbioproducts.com/goods-buffer-overview/
https://bitesizebio.com/11226/what-makes-a-good-laboratory-buffer/
https://grokipedia.com/page/Good's_buffers
https://www.bostonbioproducts.com/goods-buffer-overview/
https://grokipedia.com/page/Good's_buffers
https://bitesizebio.com/11226/what-makes-a-good-laboratory-buffer/
https://en.wikipedia.org/wiki/Good%27s_buffers
https://www.protocolsonline.com/recipes/goods-buffers/
https://bitesizebio.com/11226/what-makes-a-good-laboratory-buffer/
https://en.wikipedia.org/wiki/Good%27s_buffers
https://www.goldbio.com/blogs/articles/what-is-a-biological-buffer-and-how-to-choose-the-best-buffer-for-your-experiment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


physiologically relevant pH.

High Water Solubility: Buffers must be highly soluble in aqueous systems to be useful in

biological experiments.[2][6] Conversely, they should have low solubility in nonpolar solvents

to prevent accumulation in biological membranes.[1][2]

Membrane Impermeability: An ideal buffer should not pass through cell membranes, thereby

preventing interference with intracellular processes.[2][3][6]

Minimal Salt and Temperature Effects: The buffer's pKa should be minimally affected by

changes in ionic concentration, temperature, and medium composition.[2][6]

Minimal Cation Interaction: The buffer should not form significant complexes with metal ions,

especially those that are cofactors for enzymes. If complexes do form, they should remain

soluble.[2][6]

Chemical and Enzymatic Stability: The buffer must be resistant to degradation under

experimental conditions.[1][2][5]

Optical Clarity: The buffer should not absorb light in the UV-visible range (above 230 nm) to

avoid interference with spectrophotometric assays.[1][2]

Purity and Ease of Preparation: They should be easy to purify and prepare from readily

available materials.[2][5]

These zwitterionic compounds, possessing both a positive and negative charge, met these

criteria and became indispensable tools in life sciences.[1][3]

Physicochemical Properties of Common Good's
Buffers
The selection of an appropriate buffer is contingent on its specific physicochemical properties.

The following tables summarize key quantitative data for some of the most widely used Good's

buffers to facilitate easy comparison for researchers.

Table 1: General Properties of Selected Good's Buffers
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Buffer Acronym pKa at 25°C ΔpKa/°C
Useful pH
Range

Molecular
Weight (
g/mol )

2-(N-

morpholino)et

hanesulfonic

acid

MES 6.15 -0.011 5.5–6.7 195.24

Piperazine-

N,N′-bis(2-

ethanesulfoni

c acid)

PIPES 6.76 -0.0085 6.1–7.5 302.37

N-(2-

Acetamido)-2

-

aminoethane

sulfonic acid

ACES 6.78 -0.020 6.1–7.5 182.19

3-(N-

morpholino)pr

opanesulfonic

acid

MOPS 7.09 -0.013 6.5–7.9 209.26

N,N-Bis(2-

hydroxyethyl)

-2-

aminoethane

sulfonic acid

BES 7.09 -0.016 6.4–7.8 213.25

N-(2-

Hydroxyethyl)

piperazine-N′-

(2-

ethanesulfoni

c acid)

HEPES 7.48 -0.014 6.8–8.2 238.30

N-

[Tris(hydroxy

methyl)methy

TES 7.40 -0.020 6.8–8.2 229.20
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l]-2-

aminoethane

sulfonic acid

N-(2-

Hydroxyethyl)

piperazine-N′-

(3-

propanesulfo

nic acid)

HEPPS

(EPPS)
7.91 -0.015 7.3–8.7 252.33

N-

[Tris(hydroxy

methyl)methy

l]glycine

Tricine 8.05 -0.021 7.4–8.8 179.17

N,N-Bis(2-

hydroxyethyl)

glycine

Bicine 8.26 -0.018 7.6–9.0 163.17

N-

(Cyclohexyl)-

2-

aminoethane

sulfonic acid

CHES 9.50 -0.019 8.6–10.0 207.29

Data compiled from various sources. The useful pH range is generally considered pKa ± 1.

Table 2: Metal Ion Binding Constants (Log K) for Selected Good's Buffers at 25°C
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Buffer Ca²⁺ Mg²⁺ Mn²⁺ Cu²⁺

MES 0.7 0.7 1.3 2.0

PIPES <0.5 <0.5 <0.5 <0.5

ACES 2.2 1.3 2.5 6.6

MOPS <0.5 <0.5 <0.5 <0.5

BES 0.8 0.9 1.4 5.8

HEPES <0.5 <0.5 <0.5 2.2

TES 2.4 1.6 2.9 7.4

Tricine 3.5 2.7 4.3 7.8

Bicine 3.2 2.4 3.8 7.9

A lower Log K value indicates weaker binding. Buffers like PIPES, MOPS, and HEPES show

negligible binding with most divalent cations, making them suitable for studying

metalloenzymes.[7]

Detailed Experimental Protocols
The following section provides detailed methodologies for common applications of Good's

buffers in biological research.

HEPES is widely used to supplement cell culture media, providing additional buffering capacity

outside of a CO₂ incubator.[8][9] A typical final concentration ranges from 10-25 mM.[8][9]

Objective: To prepare a 2X HBS stock solution (pH 7.4).

Materials:

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

Sodium Chloride (NaCl)

Disodium Phosphate (Na₂HPO₄)
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Deionized, distilled water (ddH₂O)

1 M Sodium Hydroxide (NaOH)

Sterile 0.22 µm filter unit

Sterile storage bottles

Procedure:

To prepare 500 mL of 2X HBS, add the following to 400 mL of ddH₂O in a sterile beaker with

a stir bar:

HEPES: 6.5 g

NaCl: 8.0 g

Na₂HPO₄: 0.198 g

Stir until all components are completely dissolved.[10]

Place a calibrated pH electrode into the solution.

Slowly add 1 M NaOH dropwise while stirring to adjust the pH to exactly 7.4. Be cautious, as

the pH can change rapidly near the pKa.

Once the pH is stable at 7.4, transfer the solution to a 500 mL graduated cylinder.

Add ddH₂O to bring the final volume to 500 mL.

Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.

Store the 2X HBS stock solution at 4°C. For use, dilute it 1:1 with the cell culture medium.

PIPES is an excellent choice for many enzyme assays due to its pKa of 6.76 and its minimal

interaction with metal ions.[7]

Objective: To measure the activity of a hypothetical enzyme, "Substrate-ase," which cleaves a

chromogenic substrate, resulting in a product that absorbs light at 405 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.hbdsbio.com/how-do-you-make-hepes-buffer-for-cell-culture.html
https://www.benchchem.com/pdf/Technical_Support_Center_PIPES_Buffer_in_Enzymatic_Assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

PIPES (free acid)

1 M NaOH

Substrate-ase enzyme stock solution

Chromogenic substrate stock solution

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare 1 M PIPES Stock (pH 6.8):

Dissolve 30.24 g of PIPES free acid in 80 mL of ddH₂O. The free acid form is poorly

soluble.[11]

Adjust the pH to 6.8 by slowly adding 1 M NaOH. The powder will dissolve as the pH

approaches 7.[11]

Once dissolved and the pH is stable, bring the final volume to 100 mL with ddH₂O. Store

at 4°C.

Prepare the Assay Buffer (50 mM PIPES, pH 6.8):

Dilute the 1 M PIPES stock solution 1:20 in ddH₂O. For example, add 5 mL of 1 M PIPES

to 95 mL of ddH₂O.

Set up the Reaction:

In a 96-well plate, prepare the reaction mixture for each sample. Run each condition in

triplicate.

Test Wells: 170 µL of Assay Buffer + 10 µL of Substrate stock.
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Control Wells (No Enzyme): 180 µL of Assay Buffer + 10 µL of Substrate stock.

Blank Wells (No Substrate): 180 µL of Assay Buffer + 10 µL of Enzyme stock.

Initiate the Reaction:

Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).

Initiate the reaction by adding 10 µL of the appropriately diluted enzyme stock to the "Test

Wells."

Monitor the Reaction:

Immediately place the plate in the microplate reader.

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time

plot for each well.

Subtract the rate of the "No Enzyme" control from the "Test Wells" to account for non-

enzymatic substrate degradation.

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate

of product formation (in moles/unit time), if the extinction coefficient (ε) of the product is

known.

MES is frequently used in chromatography as it is a non-toxic alternative to buffers like

cacodylate and does not chelate most metal ions.[12] Its pKa of 6.15 makes it ideal for

maintaining a pH below the isoelectric point (pI) of a target protein to ensure it has a net

positive charge for cation-exchange chromatography.

Objective: To prepare a low-salt binding buffer and a high-salt elution buffer (pH 6.0) for

purifying a protein with a pI > 7.0 on a cation-exchange column.

Materials:
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MES (free acid)

Sodium Chloride (NaCl)

10 M NaOH

Deionized, distilled water (ddH₂O)

Sterile 0.22 µm filter unit

Procedure:

Prepare 1 L of Binding Buffer (20 mM MES, 25 mM NaCl, pH 6.0):

Add 3.90 g of MES and 1.46 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.

Adjust the pH to 6.0 using 10 M NaOH.[13]

Bring the final volume to 1 L with ddH₂O.

Filter sterilize the buffer. This is Buffer A.

Prepare 1 L of Elution Buffer (20 mM MES, 1 M NaCl, pH 6.0):

Add 3.90 g of MES and 58.44 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.

Adjust the pH to 6.0 using 10 M NaOH.

Bring the final volume to 1 L with ddH₂O.

Filter sterilize the buffer. This is Buffer B.

Chromatography Workflow:

Equilibrate the cation-exchange column with 5-10 column volumes of Buffer A.

Load the protein sample onto the column.

Wash the column with Buffer A to remove unbound proteins.
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Elute the bound protein using a linear gradient from 0% to 100% Buffer B over 10-20

column volumes. Alternatively, use a step gradient.

Collect fractions and analyze for the presence of the target protein using SDS-PAGE or a

protein-specific assay.

Mandatory Visualizations: Workflows and Logic
This section provides diagrams created using the DOT language to visualize key decision-

making processes and workflows relevant to the use of Good's buffers.
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Start: Define Experimental
Requirements

1. Determine Required pH Range

2. Select Buffer with pKa
within ±0.5 of Target pH

 Target pH Known 

3. Are Metal Ions
Critical to the System?

4. Choose Buffer with Low
Metal-Binding Constant

(e.g., PIPES, MOPS, HEPES)

 Yes 

4. Buffer Choice Less Critical,
but Verify Compatibility

(e.g., MES, TES, Tricine)

 No 

5. What is the Detection Method?

6. Avoid Buffers with UV Absorbance
(Most Good's Buffers are suitable)

 Spectrophotometry 

6. Check for Specific
Interference (e.g., Tris and

Bradford Assay)

 Other (e.g., Protein Assay) 

7. Will Temperature Fluctuate?

8. Select Buffer with Low
ΔpKa/°C

(e.g., PIPES, MOPS)

 Yes 

Final Buffer Choice
Validated

 No 

Click to download full resolution via product page

Caption: A decision tree for selecting the appropriate Good's buffer.
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1. Reagent Preparation
- Prepare Buffer (e.g., 50mM PIPES, pH 6.8)

- Prepare Enzyme Stock
- Prepare Substrate Dilutions

2. Assay Setup (96-well Plate)
- Add Buffer to all wells

- Add Substrate dilutions
- Add Controls (No Enzyme, No Substrate)

3. Reaction Initiation
- Equilibrate plate to Temperature

- Add Enzyme to start reaction

4. Data Acquisition
- Read Absorbance kinetically

(e.g., OD405nm every 30s for 15 min)

5. Data Analysis
- Calculate Initial Velocity (V₀)

for each substrate concentration

6. Kinetic Modeling
- Plot V₀ vs. [Substrate]

- Fit to Michaelis-Menten equation

Determine Km and Vmax

Click to download full resolution via product page

Caption: Workflow for a typical enzyme kinetics experiment.
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Extracellular Space (pH ~7.4)
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Early Endosome
(pH ~6.5)

Vesicle Formation

Late Endosome
(pH ~5.5)
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Caption: A simplified diagram of pH-dependent endosomal sorting.
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Conclusion
The introduction of Good's buffers marked a significant advancement in biological and

biochemical research. Their rational design, based on a stringent set of criteria, provides

researchers with the tools to maintain stable, physiological pH without introducing experimental

artifacts. By understanding their specific properties, such as pKa, temperature dependence,

and metal-ion binding capacity, scientists can select the optimal buffer for any given

application, from cell culture to enzyme kinetics. The detailed protocols and workflows provided

in this guide serve as a practical resource for the effective implementation of these essential

laboratory reagents, ensuring the reliability and reproducibility of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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